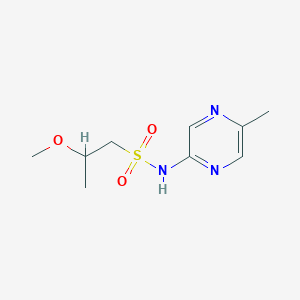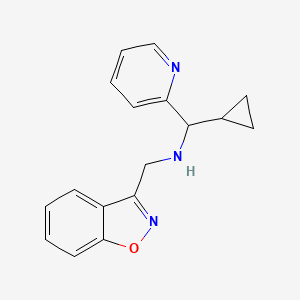
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a pyrazine ring, which is further substituted with a methoxy group and a methyl group.
Méthodes De Préparation
The synthesis of 2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide typically involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with 2-methoxypropane-1-amine to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and thiolates.
Applications De Recherche Scientifique
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known efficacy of sulfonamides in treating bacterial infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide can be compared with other sulfonamides such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other sulfonamides.
Propriétés
IUPAC Name |
2-methoxy-N-(5-methylpyrazin-2-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-4-11-9(5-10-7)12-16(13,14)6-8(2)15-3/h4-5,8H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIGRXWRHAOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NS(=O)(=O)CC(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(1-ethoxy-2-methylpropyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B7416442.png)
![8-[(3-Fluoro-2-methoxypyridin-4-yl)methyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7416447.png)
![N-[[1-[(3-methyloxetan-3-yl)methyl]triazol-4-yl]methyl]benzamide](/img/structure/B7416480.png)
![2-cyclopropyl-N-[cyclopropyl(pyridin-2-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B7416491.png)
![4-(3,4-Dimethoxyphenyl)-1-[(3-methyloxetan-3-yl)methyl]triazole](/img/structure/B7416499.png)
![6-[3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methylamino]phenyl]piperidin-2-one](/img/structure/B7416507.png)
![N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7416512.png)
![5-N-[cyclopropyl(pyridin-2-yl)methyl]-2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine](/img/structure/B7416515.png)
![5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,7-naphthyridin-8-amine](/img/structure/B7416517.png)

![6-[3-[(3-Fluoro-2-methoxypyridin-4-yl)methylamino]phenyl]piperidin-2-one](/img/structure/B7416529.png)
![[4-[2-(1,1-Dioxothietan-3-yl)ethylamino]pyridin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7416534.png)
![1H-imidazol-2-yl-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B7416541.png)
![4-[1-[(3-Fluoro-2-methoxypyridin-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B7416542.png)
